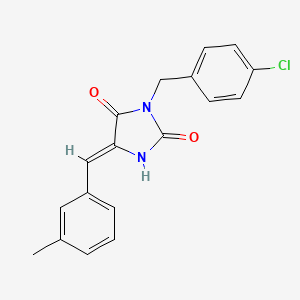![molecular formula C19H19FN4O2 B5512953 2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)
2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine" is a complex organic molecule that has been studied in various contexts, including its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multiple steps, including condensation, nucleophilic substitution, and cyclization reactions. For example, the synthesis of a related compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was achieved by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR, IR, Mass spectroscopy, and X-ray diffraction. The molecular structure is often complex with multiple rings and functional groups. For instance, the compound mentioned above was confirmed using single crystal X-ray diffraction studies, revealing a monoclinic system with specific lattice parameters (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including biological activity assays. The 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed significant anti-TB and antimicrobial activity in tests, demonstrating its biological potential (Mamatha S.V et al., 2019).
Scientific Research Applications
Metabolic Biotransformation Studies
2-(4-Fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine, as part of the oxazolidinone class, has been studied for its metabolic biotransformation. A study by Sang et al. (2016) on a related compound, FYL-67, identified its phase I metabolites using liquid chromatography-tandem mass spectrometry. This research is significant for understanding the metabolic pathway of such compounds in both in vitro and in vivo environments, which is crucial for drug development and validation of analytical methods for quantification in biological samples (Sang et al., 2016).
Antibacterial Activity
The antibacterial activity of compounds similar to this compound has been extensively researched. For instance, Genin et al. (2000) synthesized nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents to expand the spectrum of activity against Gram-negative organisms. These studies offer insights into how structural changes in the morpholine ring of oxazolidinones can impact their antibacterial properties (Genin et al., 2000).
Photochemical Reactions
Fasani et al. (2008) investigated the defluorination of an (aminofluorophenyl)oxazolidinone, which is structurally related to this compound. This study explored the mechanisms of photodegradation, which is essential for understanding the stability and environmental impact of these compounds (Fasani et al., 2008).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of similar compounds. For example, Mamatha S.V et al. (2019) studied the synthesis and biological activity of a related compound, which involved detailed structural analysis through NMR, IR, and Mass spectral studies. Such research provides a foundation for the synthesis of new compounds with potential pharmaceutical applications (Mamatha S.V et al., 2019).
properties
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-23-8-2-3-17(23)15-11-16(22-21-15)19(25)24-9-10-26-18(12-24)13-4-6-14(20)7-5-13/h2-8,11,18H,9-10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQWVSUMQFYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)
![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)

![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)
![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)
![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)